An In-depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a member of the pharmacologically significant benzenesulfonamide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to infer its physicochemical characteristics, outline a probable synthetic route, and discuss its potential biological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar fluorinated benzenesulfonamide derivatives.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical class has been extensively explored, leading to the development of diuretics, hypoglycemic agents, and inhibitors of various enzymes.[1] A key target for many benzenesulfonamide-based drugs is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play crucial roles in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[1][2]
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of benzenesulfonamides, fluorination has been shown to enhance their inhibitory potency and selectivity against various carbonic anhydrase isoforms.
This guide focuses on 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a molecule that combines the established pharmacophore of a 4-aminobenzenesulfonamide with a 2-fluorophenyl moiety. While detailed studies on this specific isomer are not extensively documented, its structural features suggest a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor. This document aims to provide a thorough understanding of its inferred basic properties and a framework for its further investigation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₂H₁₁FN₂O₂S | Structural analysis |
| Molecular Weight | 266.29 g/mol | Calculation from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | General property of similar benzenesulfonamides |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Inference from related sulfonamides |
| Melting Point | Not available | Requires experimental determination |
| pKa | The amino group (NH₂) is expected to have a pKa around 2-3, while the sulfonamide (SO₂NH) proton is weakly acidic. | General pKa values for anilines and sulfonamides |
| LogP | Predicted to be in the range of 1.5 - 2.5 | Computational prediction based on structure |
Synthesis
A plausible synthetic route for 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves a two-step process starting from 4-acetamidobenzenesulfonyl chloride and 2-fluoroaniline. This approach utilizes a common strategy for the synthesis of N-substituted sulfonamides.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide.
Experimental Protocol
Step 1: Synthesis of N-(4-acetamidophenylsulfonyl)-2-fluoroaniline
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To a solution of 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield N-(4-acetamidophenylsulfonyl)-2-fluoroaniline.
Step 2: Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide
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Suspend N-(4-acetamidophenylsulfonyl)-2-fluoroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours.
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Monitor the deprotection by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 4-amino-N-(2-fluorophenyl)benzenesulfonamide.
Potential Mechanism of Action and Biological Activity
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases.[1][2] The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion at the active site of the enzyme, coordinated by three histidine residues and a water molecule or hydroxide ion. The 4-amino group of the benzenesulfonamide ring is crucial for high-affinity binding.
The introduction of a 2-fluorophenyl group is expected to modulate the inhibitory activity and isoform selectivity. The fluorine atom can engage in favorable interactions with amino acid residues in the active site and alter the electronic properties of the phenyl ring, thereby influencing the overall binding affinity.
Carbonic Anhydrase Inhibition
Caption: Putative binding mode of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in the active site of carbonic anhydrase.
Based on studies of similar fluorinated benzenesulfonamides, it is anticipated that 4-amino-N-(2-fluorophenyl)benzenesulfonamide will exhibit inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. The selectivity profile will depend on the specific interactions of the 2-fluorophenyl group with the active site residues of each isoform.
Other Potential Biological Activities
In addition to carbonic anhydrase inhibition, the 4-aminobenzenesulfonamide scaffold is known to exhibit a range of other biological activities, including:
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Antimicrobial Activity : As a derivative of sulfanilamide, it may possess antibacterial properties.
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Anticancer Activity : Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) can lead to anticancer effects.[3]
Analytical Methods
The purity and identity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
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Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
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Detection: UV at a wavelength of 254 nm or 280 nm.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The ¹⁹F NMR spectrum would be characteristic of the fluorine atom on the phenyl ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, S=O, and C-F functional groups.
Safety and Handling
Specific toxicity data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
4-amino-N-(2-fluorophenyl)benzenesulfonamide is a promising, yet underexplored, molecule within the well-established class of benzenesulfonamide drugs. Its structural features strongly suggest potential as a carbonic anhydrase inhibitor, with the fluorine substituent likely influencing its potency and selectivity. This technical guide provides a foundational understanding of its inferred properties, a practical synthetic approach, and an outline of its potential biological activities. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in areas such as oncology, infectious diseases, and disorders related to carbonic anhydrase dysregulation.
References
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Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
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Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1657. [Link]
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Genis, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal, 21(30), 10766-10775. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 9(7), 643-648. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
